
3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMHM and has been synthesized using various methods. FMHM has been shown to have a unique mechanism of action and exhibits various biochemical and physiological effects. In
作用机制
FMHM exerts its effects by binding to and activating GPR35. The activation of GPR35 leads to the activation of various downstream signaling pathways, including the Gαq/11 and β-arrestin pathways. The activation of these pathways leads to various physiological effects, including the modulation of intracellular calcium levels, the regulation of cytokine production, and the modulation of insulin secretion.
Biochemical and Physiological Effects:
FMHM has been shown to have various biochemical and physiological effects. In vitro studies have shown that FMHM can modulate intracellular calcium levels in various cell lines. FMHM has also been shown to regulate cytokine production in immune cells, suggesting a potential role in inflammation. In vivo studies have shown that FMHM can modulate insulin secretion, suggesting a potential role in glucose homeostasis.
实验室实验的优点和局限性
One of the major advantages of using FMHM in lab experiments is its potency and selectivity for GPR35. FMHM has been shown to be a potent and selective agonist of GPR35, making it a useful tool for studying the role of GPR35 in various physiological processes. However, one of the limitations of using FMHM is its relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of FMHM. One potential direction is the development of more potent and selective agonists of GPR35. This could lead to the development of new therapeutic agents for various diseases. Another potential direction is the study of the role of GPR35 in various physiological processes, such as inflammation, pain, and glucose homeostasis. This could lead to a better understanding of the role of GPR35 in these processes and the development of new therapeutic agents. Additionally, the development of new methods for synthesizing FMHM could lead to more efficient and cost-effective production of this compound.
合成方法
FMHM can be synthesized using various methods, including the reaction of 4-methoxybenzoyl chloride with 3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxybenzoyl chloride with 3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)amine in the presence of a base such as pyridine. Both methods have been shown to be effective in synthesizing FMHM.
科学研究应用
FMHM has been extensively studied for its potential applications in scientific research. One of the major applications of FMHM is its use as a tool in studying the role of G protein-coupled receptors (GPCRs) in various physiological processes. FMHM has been shown to be a potent and selective agonist of the G protein-coupled receptor 35 (GPR35). GPR35 is a relatively new GPCR that has been implicated in various physiological processes such as inflammation, pain, and glucose homeostasis. FMHM has been used to study the role of GPR35 in these processes and has shown promising results.
属性
IUPAC Name |
3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4/c1-13(17,8-18-2)7-15-12(16)9-4-5-11(19-3)10(14)6-9/h4-6,17H,7-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHITXAPAJUPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847807.png)

![N-(5-chloro-2-methoxyphenyl)-3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2847809.png)

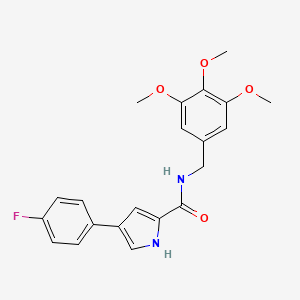
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2847813.png)
![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2847814.png)
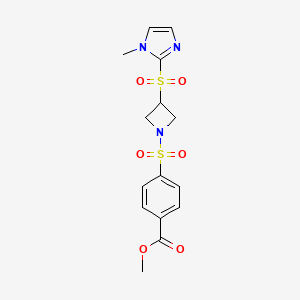
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one](/img/structure/B2847816.png)
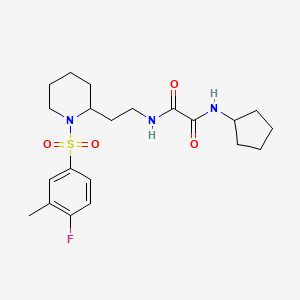
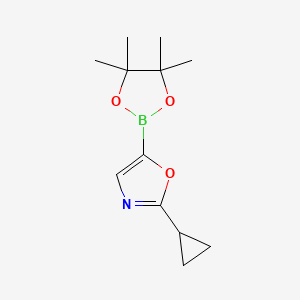
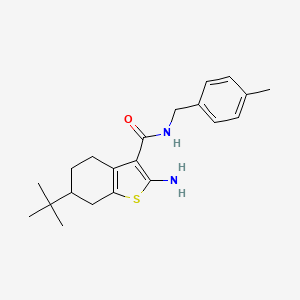
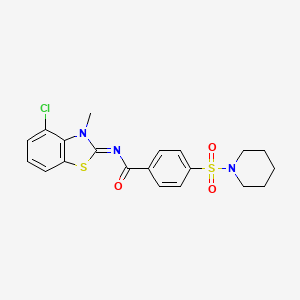
![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)